molecular formula C12H8N2OS B2374006 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole CAS No. 338414-59-8

5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Cat. No.: B2374006
CAS No.: 338414-59-8
M. Wt: 228.27
InChI Key: DNFVPTDWSLJLPD-UHFFFAOYSA-N
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Description

5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is a heterocyclic compound that combines the structural features of both thiazole and isoxazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of a phenyl group further enhances its potential for diverse chemical reactivity and biological interactions.

Scientific Research Applications

5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is unique due to the combination of both thiazole and isoxazole rings, which endows it with a broader spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in drug design and other applications .

Properties

IUPAC Name

5-(2-phenyl-1,3-thiazol-5-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFVPTDWSLJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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